Fenpropidin

Descripción general

Descripción

Fenpropidin es un fungicida piperidínico ampliamente utilizado en la agricultura para controlar enfermedades fúngicas en cereales. Es conocido por su efectividad contra el oídio y las royas.

Aplicaciones Científicas De Investigación

Fenpropidin tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza ampliamente para controlar enfermedades de las plantas, lo que lo convierte en una herramienta valiosa en la investigación agrícola . Además, las propiedades enantioselectivas de this compound se han estudiado para un monitoreo preciso de residuos y una evaluación de riesgos .

Mecanismo De Acción

Fenpropidin funciona como un inhibidor de la biosíntesis de esteroles, específicamente apuntando a la isómerasa Δ8 → Δ7 y la reductasa Δ14 dentro de la vía de biosíntesis de esteroles fúngicos . Esta inhibición interrumpe la producción de esteroles esenciales, lo que lleva a la muerte de las células fúngicas. Los objetivos moleculares involucrados en este proceso incluyen las enzimas responsables de la biosíntesis de esteroles.

Análisis Bioquímico

Cellular Effects

Fenpropidin has been shown to have a neurotoxic potential in repeated dose studies, expressed as spinal cord demyelination at the maximum doses tested in a 90-day rat and 1-year dog study . It is also moderately toxic to most organisms and has some evidence to suggest it may be carcinogenic .

Molecular Mechanism

It has been suggested that the enantio-separation mechanism of the this compound enantiomers is revealed by molecular docking .

Temporal Effects in Laboratory Settings

This compound may be moderately persistent in soil systems and can also be persistent in water depending on local conditions . It is not expected to leach to groundwater . Storage stability of this compound has been demonstrated for a period of 24 months at -18 °C in commodities with high water and high acid content .

Metabolic Pathways

The metabolic pathway of this compound in cereals has been elucidated. Several routes of metabolism have been identified but the metabolic pattern in wheat grain and straw at plant maturity is clearly dominated by the parent compound .

Transport and Distribution

This compound is highly soluble in water and highly volatile, suggesting it can be easily transported and distributed within cells and tissues

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de fenpropidin implica múltiples pasos, comenzando con terc-butilbenceno como materia prima. El proceso incluye reacciones de acilación y otros pasos para formar el producto final . Un método común involucra el uso de acetonitrilo, que posteriormente se salifica fuera de una matriz acuosa utilizando sulfato de magnesio y cloruro de sodio, seguido de purificación con limpieza de extracción en fase sólida dispersiva .

Métodos de Producción Industrial: La producción industrial de this compound generalmente sigue rutas sintéticas similares pero a una escala mayor. El proceso se optimiza para la eficiencia y la rentabilidad, asegurando altos rendimientos y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: Fenpropidin experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. También está sujeto a disipación enantioselectiva, donde el enantiómero R-(+)-fenpropidin se disipa más rápido que el enantiómero S-(-)-fenpropidin .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen acetonitrilo, sulfato de magnesio y cloruro de sodio. Las condiciones a menudo involucran temperaturas controladas y niveles de pH para garantizar los resultados de reacción deseados.

Principales Productos Formados: Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones específicas de la reacción. Por ejemplo, la disipación enantioselectiva en el suelo da como resultado diferentes vidas medias para los enantiómeros, con R-(+)-fenpropidin teniendo una vida media de 19.8 días y S-(-)-fenpropidin teniendo una vida media de 22.4 días .

Comparación Con Compuestos Similares

Compuestos Similares: Fenpropidin es similar a otros inhibidores de la biosíntesis de esteroles, como fenpropimorf y amorolfina . Estos compuestos también se dirigen a la vía de biosíntesis de esteroles pero pueden diferir en sus mecanismos específicos y espectro de actividad.

Singularidad: La singularidad de this compound radica en sus propiedades enantioselectivas y su efectividad contra una amplia gama de patógenos fúngicos. Su capacidad para controlar el oídio y las royas lo convierte en un fungicida valioso en las prácticas agrícolas .

Propiedades

IUPAC Name |

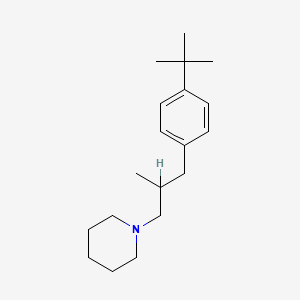

1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNFYQILYYYUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058157 | |

| Record name | Fenpropidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67306-00-7 | |

| Record name | Fenpropidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67306-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpropidin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067306007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpropidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenpropidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine, 1-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPROPIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845XW54F31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of fenpropidin in fungi?

A1: this compound, a piperidine fungicide, primarily targets two enzymes in the ergosterol biosynthesis pathway of fungi: sterol C14-reductase and sterol Δ8→Δ7-isomerase. [, ]

Q2: What are the downstream consequences of inhibiting these enzymes?

A2: Inhibition of these enzymes leads to the accumulation of specific sterol precursors, namely Δ8-sterols, and a significant depletion of ergosterol. [] This disruption in the sterol profile ultimately hinders fungal growth. []

Q3: Does the accumulation of ergosterol precursors contribute to fungitoxicity?

A3: Research suggests that both the depletion of ergosterol and the accumulation of Δ8-sterols play a role in the fungitoxic effect of this compound. []

Q4: Are there fungi that exhibit intrinsic resistance to this compound? If so, what is the mechanism?

A4: Yes, Fusarium graminearum exhibits intrinsic resistance to this compound. This resistance has been linked to the gene FgERG24B, which encodes a sterol C-14 reductase. Disruption of this gene leads to increased sensitivity to amine fungicides, including this compound. []

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided papers do not contain detailed spectroscopic data, one study mentions the use of electron circular dichroism and optical activity to confirm the absolute configuration of this compound enantiomers for the first time. []

Q6: How does the formulation of this compound impact its application?

A6: One study investigated the use of a polymer-based adjuvant (E3) in combination with this compound as an alternative to reduce agricultural oil usage in controlling black Sigatoka. []

Q7: Are there specific challenges related to the stability of this compound in formulations?

A7: One study highlights the need for specific polymers, such as polyoxyethylene and polyoxypropylene, in this compound formulations to ensure sufficient stability for commercial use. []

Q8: Does this compound exhibit enantioselectivity in its biological activity?

A8: Yes, studies have shown that the R-enantiomer of this compound exhibits greater antifungal activity against various plant pathogens compared to the S-enantiomer. [, ]

Q9: Has the relationship between the structure of this compound and its activity been investigated?

A9: Research has explored incorporating silicon into the structure of this compound and related morpholine antifungals. This modification resulted in sila-analogues with potent antifungal activity, with some exhibiting superior fungicidal potential compared to this compound itself. []

Q10: Does cross-resistance exist between this compound and other fungicides?

A10: Yes, cross-resistance has been observed between this compound and other morpholine fungicides like fenpropimorph, dodemorph, and tridemorph. [, , ]

Q11: What are the mechanisms behind this cross-resistance?

A11: Resistance mechanisms can involve modifications in the target enzymes, such as sterol C14-reductase and Δ8→Δ7-isomerase, reducing their binding affinity for these fungicides. [] Additionally, some resistant strains may exhibit reduced uptake or increased efflux of these compounds. []

Q12: What analytical methods are used to detect and quantify this compound?

A12: Gas chromatography coupled with mass spectrometry (GC-MS/MS) is a common technique used for the analysis of this compound residues in various matrices, including plants, beer by-products, and environmental samples. [, , ]

Q13: Has the determination of this compound enantiomers been investigated?

A13: Yes, researchers have developed an enantioselective GC-MS/MS method to quantify residues of this compound enantiomers in plant matrices. [] This method enabled the study of stereoselective metabolism of this compound in crops like grapes, sugar beets, and wheat. []

Q14: Are there methods to study the fate of this compound in the environment?

A14: One study employed the aerodynamic gradient method and inverse dispersion modeling to measure this compound volatilization from a wheat field. []

Q15: What is the environmental fate of this compound?

A15: this compound can volatilize from treated crops into the atmosphere. [] The rate of volatilization is influenced by factors like temperature, formulation, and the state of the residue on plant foliage. []

Q16: What is the environmental impact of this compound volatilization?

A16: While the study did not specifically assess the environmental impact, it highlighted the importance of understanding pesticide volatilization for accurate risk assessments. []

Q17: Have any studies investigated the toxicity of this compound on non-target organisms?

A17: One study used the sea urchin embryo test to assess the toxicity of wastewater treatment plant effluents and identified this compound as one of the contributing compounds to embryo growth inhibition and skeleton malformations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.